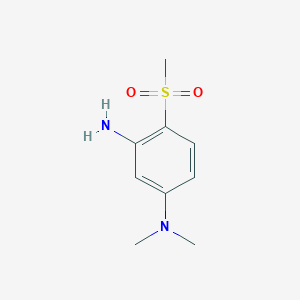

6-(Pentafluorosulfanyl)-1H-indole

Übersicht

Beschreibung

The compound “6-(Pentafluorosulfanyl)-1H-indole” is a type of organic compound that contains a pentafluorosulfanyl (SF5) group . The SF5 group is a lesser-known and underutilized functional group that displays high electronegativity, chemical and thermal stability, and low surface energy . It has been around for almost 60 years and its practical application in various areas of chemistry has only recently picked up .

Synthesis Analysis

The synthesis of pentafluorosulfanyl compounds involves a direct and high-yielding synthetic strategy . The discovery of a direct pentafluorosulfanylation of thiolated arenes led to a generalized synthetic approach toward aryl and heteroaryl pentafluorosulfanyl (SF5) compounds from various common building blocks . The combination of onium halides with silver (II) fluoride (AgF2) provided drastically enhanced oxidative fluorination conditions that enabled the single-step conversion of various thiophenol derivatives to SF5-compounds in high yields and broad scope .Molecular Structure Analysis

The analysis of crystal structures of SF5- or SF4-containing molecules revealed that these groups are often surrounded by hydrogen or other fluorine atoms . Even though fluorine prefers F···H over F···F contacts, the latter appeared to be important in many compounds .Chemical Reactions Analysis

The SF5 group has been shown to dramatically improve the yields and stereoselectivity in cyclopropanation reactions compared to the CF3 group . In addition, F5S–C C–CF3 can be easily prepared in high yields in two steps from 3,3,3-trifluoropropyne. It is a powerful, versatile dienophile in Diels–Alder reactions .Physical And Chemical Properties Analysis

The SF5 group displays high electronegativity, chemical and thermal stability, and low surface energy . These properties make it a powerful boost of molecular properties for many applications .Wissenschaftliche Forschungsanwendungen

Agriculture: Insecticides

The pentafluorosulfanyl group has been incorporated into meta-diamide insecticides, showing high insecticidal activity and excellent selectivity to insects . This suggests that “6-(Pentafluorosulfanyl)-1H-indole” could be explored as a potential scaffold for developing new insecticides with enhanced efficacy and selectivity.

Material Science: Fluorinated Building Blocks

In material science, the introduction of fluorine atoms into compounds can significantly alter their electrostatic and hydrogen bonding parameters, impacting their physicochemical and pharmacokinetic properties . “6-(Pentafluorosulfanyl)-1H-indole” could serve as a novel fluorinated building block for creating materials with unique properties.

Environmental Science: Crop Protection Agents

The pentafluorosulfanyl moiety has been demonstrated to be an attractive functionality for the discovery of new crop-protecting agents . “6-(Pentafluorosulfanyl)-1H-indole” could be investigated for its utility in environmental science, particularly in the development of agents that protect crops from pests without harming the environment.

Biochemistry: Protein Interaction Studies

In biochemistry, the incorporation of fluorinated compounds like “6-(Pentafluorosulfanyl)-1H-indole” into proteins can provide insights into protein interactions and dynamics due to the strong electron-acceptor character of the SF5 group .

Pharmacology: Drug Discovery

The pentafluorosulfanyl group’s influence on the pharmacokinetic properties of compounds makes “6-(Pentafluorosulfanyl)-1H-indole” a candidate for medicinal chemistry research. It could be used to modify the properties of drug candidates, potentially leading to the development of new pharmaceuticals .

Industrial Applications: Synthesis and Design

The compound’s potential for straightforward pentafluorosulfanylation could revolutionize molecular design in industrial applications. It offers a direct and high-yielding synthetic strategy for creating aryl- and heteroaryl pentafluorosulfanyl compounds from common building blocks .

Medicinal Chemistry: Nitrogen-Containing Heterocycles

Finally, as part of the nitrogen-containing heterocycles, “6-(Pentafluorosulfanyl)-1H-indole” could be significant in medicinal applications. These heterocycles are crucial molecular scaffolds for pharmaceuticals, and the SF5 group could introduce novel properties to these compounds .

Zukünftige Richtungen

The SF5 group is gaining increasing attention due to its unique and attractive properties. It shows great promise in agrochemical, medicinal, and materials chemistry applications . Future research will likely focus on developing new methods to introduce this group into organic molecules and exploring its potential applications in various fields .

Wirkmechanismus

Target of Action

Pentafluorosulfanyl-containing compounds have shown potential antibacterial efficacy . They have been tested against Gram-positive and Gram-negative bacterial strains, indicating that these bacteria could be potential targets .

Mode of Action

Their impact comes from Gram-positive bacterial cell membrane damage . This suggests that 6-(Pentafluorosulfanyl)-1H-indole might interact with its targets, leading to cell membrane damage and thus inhibiting the growth or survival of the bacteria.

Pharmacokinetics

The pharmacokinetic properties of pentafluorosulfanyl-containing compounds are generally favorable, with one study showing a half-life in excess of 12 hours and plasma drug concentrations well above its ic90 for up to 40 hours .

Result of Action

Based on the known effects of similar pentafluorosulfanyl-containing compounds, it can be inferred that the compound may cause damage to the cell membranes of gram-positive bacteria, leading to their death or inhibited growth .

Eigenschaften

IUPAC Name |

pentafluoro(1H-indol-6-yl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5NS/c9-15(10,11,12,13)7-2-1-6-3-4-14-8(6)5-7/h1-5,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSRZWPKNTUYVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801272119 | |

| Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pentafluorosulfanyl)-1H-indole | |

CAS RN |

1379811-84-3 | |

| Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-Pentafluoro-1H-indol-6-ylsulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801272119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1379811-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-methanol](/img/structure/B1456603.png)

![Carbonylhydrido(tetrahydroborato)[bis(2-diphenylphosphinoethyl)amino]ruthenium(II)](/img/structure/B1456608.png)

![3-[(4-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B1456611.png)

![N-(sec-Butyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456615.png)

![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)